N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine
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Overview
Description
N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.5]decane ring system, which includes an oxaspiro moiety and an amine functional group. The compound’s molecular structure and properties make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine typically involves the use of commercially available reagents. One common synthetic route starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory-scale preparations, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine can undergo various types of chemical reactions, including:
Nucleophilic Addition: The amine group can participate in nucleophilic addition reactions with aldehydes and ketones to form imines and enamines.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the amine group, to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and various electrophiles. Reaction conditions typically involve the use of acid or base catalysts to facilitate the formation of imines or enamines .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with aldehydes can yield imines, while reactions with ketones can produce enamines .
Scientific Research Applications
N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and participate in nucleophilic addition reactions, which can modulate the activity of enzymes and receptors in biological systems . The spirocyclic structure may also influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine include:
- 8-oxa-2-azaspiro[4.5]decan-9-amine
- 1-thia-4,8-diazaspiro[4.5]decan-3-one
- 3-(hydroxycarbamoyl)-8-azaspiro[4.5]decan-3-yl
Uniqueness
This compound is unique due to its specific combination of a spiro[4.5]decane ring system with an oxaspiro moiety and an amine functional group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine |
InChI |
InChI=1S/C12H23NO2/c1-14-9-7-13-11-4-8-15-12(10-11)5-2-3-6-12/h11,13H,2-10H2,1H3 |
InChI Key |
XGMMMSZKUGNYAB-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1CCOC2(C1)CCCC2 |
Origin of Product |
United States |
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